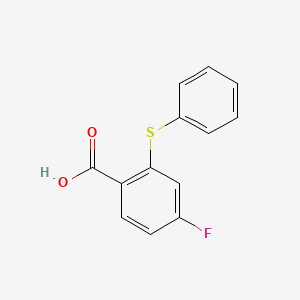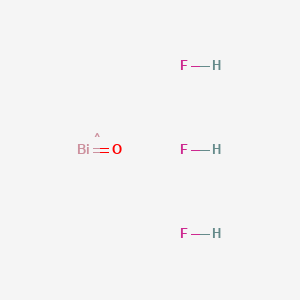![molecular formula C12H24ClO3PS B14596854 Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-48-1](/img/structure/B14596854.png)
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group, which is a key functional group in many organic compounds, and is characterized by the presence of a chloro and ethylsulfanyl substituent on the ethenyl group
Méthodes De Préparation
The synthesis of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dibutyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The chloro and ethylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate can be compared with similar compounds such as:
Dibutyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphate: Contains a phosphate group instead of a phosphonate group.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphinate: Contains a phosphinate group instead of a phosphonate group.
Propriétés
Numéro CAS |
61609-48-1 |
|---|---|
Formule moléculaire |
C12H24ClO3PS |
Poids moléculaire |
314.81 g/mol |
Nom IUPAC |
1-[butoxy-(2-chloro-2-ethylsulfanylethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H24ClO3PS/c1-4-7-9-15-17(14,16-10-8-5-2)11-12(13)18-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
JNYJEDIXKVSBHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C=C(SCC)Cl)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


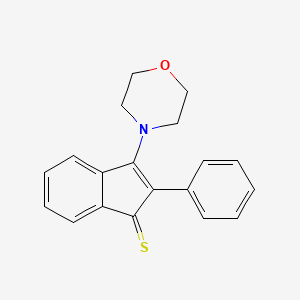
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)
![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)

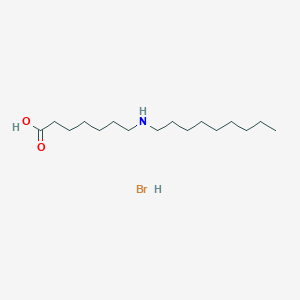
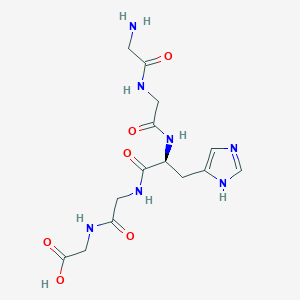

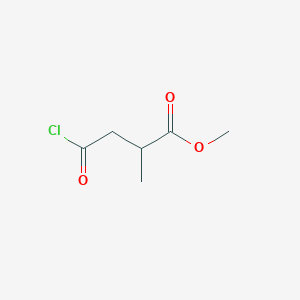
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
